5-Methylhexane-2,4-diol

Description

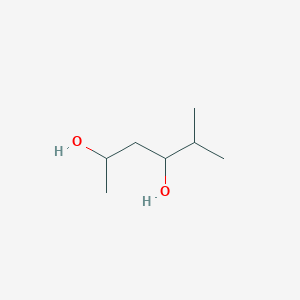

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-5(2)7(9)4-6(3)8/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDZJWZHGKDMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylhexane-2,4-diol: Properties, Structure, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 5-methylhexane-2,4-diol, a chiral diol with significant potential in various scientific and industrial fields. We will delve into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and reactivity. This document is intended for researchers, chemists, and professionals in drug development, offering expert insights into the practical applications and handling of this versatile molecule.

Chemical Identity and Nomenclature

This compound is a secondary alcohol and a member of the vicinal diol family. Its structure, characterized by a six-carbon backbone with a methyl group at the fifth position and hydroxyl groups at the second and fourth positions, gives rise to stereoisomerism, making it a valuable chiral building block in asymmetric synthesis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54877-00-8 | [2][3] |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [1][3] |

| Canonical SMILES | CC(C)C(CC(C)O)O | [1] |

| InChIKey | YRDZJWZHGKDMBL-UHFFFAOYSA-N | [1] |

| Synonyms | 5-methyl-2,4-hexanediol, Dimethyl-Pentadiol-2,4 | [1] |

Molecular Structure:

-

2D Structure:

-

3D Conformer:

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its structure. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its boiling point and solubility. The branched alkyl chain contributes to its nonpolar character.

| Property | Value | Source |

| Topological Polar Surface Area | 40.5 Ų | [1][4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of diastereomers. Key signals would include doublets for the methyl groups, multiplets for the methine protons attached to the hydroxyl groups, and complex multiplets for the methylene protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the hydroxyl groups would appear in the downfield region (typically 60-80 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water and cleavage of the carbon-carbon bonds.

Synthesis and Reactivity

Synthesis:

A common route for the synthesis of this compound involves the reduction of 4-hydroxy-5-methyl-hexan-2-one.[2] This reduction can be achieved using a variety of reducing agents, such as lithium aluminum hydride in diethyl ether.[2] The reaction typically proceeds with heating for a short duration.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with a solution of 4-hydroxy-5-methyl-hexan-2-one in anhydrous diethyl ether under an inert atmosphere.

-

Reduction: The solution is cooled in an ice bath, and a solution of lithium aluminum hydride in diethyl ether is added dropwise with stirring.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 30 minutes.

-

Quenching: The reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide solution.

-

Workup: The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude diol can be purified by distillation or column chromatography.

Reactivity:

As a diol, this compound can undergo a variety of reactions, including:

-

Oxidation: The secondary alcohol groups can be oxidized to ketones.

-

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.

-

Etherification: The hydroxyl groups can be converted to ethers.

-

Cyclization: Under certain conditions, the diol can undergo intramolecular cyclization to form cyclic ethers.

Applications and Research Interest

While specific, large-scale industrial applications of this compound are not widely documented, its structure suggests potential uses in several areas:

-

Chiral Synthesis: Due to its stereocenters, it can be used as a chiral auxiliary or a starting material for the synthesis of other chiral molecules.

-

Polymer Chemistry: Diols are common monomers in the production of polyesters and polyurethanes.

-

Solvents and Formulation Aids: Its amphiphilic nature could make it useful as a solvent or a component in formulations.

Safety and Handling

Detailed safety information for this compound is not extensively available in public safety data sheets. However, based on the properties of similar diols, it should be handled with care in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.

Visualization of Key Processes

Synthesis Workflow:

Caption: Synthesis of this compound via reduction.

Potential Reaction Pathways:

Caption: Key reactions of this compound.

References

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomers of 5-Methylhexane-2,4-diol

Abstract

The study of stereoisomerism is fundamental to drug development and chemical synthesis, as the spatial arrangement of atoms within a molecule can dictate its biological activity, efficacy, and toxicity. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, a diol possessing two chiral centers. We will explore the theoretical underpinnings of its stereochemistry, including the assignment of absolute configurations using Cahn-Ingold-Prelog rules, and delineate the relationships between its enantiomeric and diastereomeric forms. Furthermore, this guide presents field-proven methodologies for the analytical separation and characterization of these stereoisomers, with a focus on Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry. Detailed experimental protocols are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the robust analysis of this and structurally related compounds.

Introduction: The Stereochemical Complexity of this compound

This compound is an aliphatic diol with the molecular formula C₇H₁₆O₂.[1][2] Its structure contains two stereocenters, which are carbon atoms bonded to four different substituent groups.[3][4] The presence of these chiral centers means the molecule can exist in multiple stereoisomeric forms, which are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of their atoms.[5] For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2ⁿ. In the case of this compound, with n=2, there are 2² = 4 possible stereoisomers.

These stereoisomers can be classified into pairs of enantiomers and diastereomers.[6]

-

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[6][7] They have identical physical properties (e.g., boiling point, solubility) except for their interaction with plane-polarized light.[8]

-

Diastereomers are stereoisomers that are not mirror images of each other.[7][9] Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques.[9]

The precise control and analysis of stereoisomerism are critical in the pharmaceutical industry, where often only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even harmful.[10][11]

Structural Analysis and Absolute Configuration

To unequivocally identify each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration (R or S) to each chiral center.[12][13]

Identifying Chiral Centers

The structure of this compound reveals two chiral centers at carbon positions 2 and 4.

Structure: CH₃-CH(OH)-CH₂-CH(OH)-CH(CH₃)₂

-

Carbon-2 (C2): Bonded to -H, -OH, -CH₃, and the -CH₂CH(OH)CH(CH₃)₂ group.

-

Carbon-4 (C4): Bonded to -H, -OH, -CH₂CH(OH)CH₃, and the -CH(CH₃)₂ (isopropyl) group.

Applying Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules assign priority to the substituents on a chiral center based on the atomic number of the atoms directly attached.[14][15] Higher atomic numbers receive higher priority.[16] If there is a tie, one moves to the next atoms along the chain until a point of difference is found.[13]

Priority Assignment at C2:

-

-OH (Oxygen, Z=8) - Highest Priority

-

-CH₂CH(OH)CH(CH₃)₂ (Carbon bonded to C, O, H)

-

-CH₃ (Carbon bonded to H, H, H)

-

-H (Hydrogen, Z=1) - Lowest Priority

Priority Assignment at C4:

-

-OH (Oxygen, Z=8) - Highest Priority

-

-CH(CH₃)₂ (Carbon bonded to C, C, H)

-

-CH₂CH(OH)CH₃ (Carbon bonded to C, H, H)

-

-H (Hydrogen, Z=1) - Lowest Priority

Based on these assignments, the four stereoisomers of this compound are:

-

(2R,4R)-5-methylhexane-2,4-diol[17]

-

(2S,4S)-5-methylhexane-2,4-diol

-

(2R,4S)-5-methylhexane-2,4-diol[18]

-

(2S,4R)-5-methylhexane-2,4-diol

Stereoisomeric Relationships

The relationships between these four isomers are crucial for understanding their properties and separation.

-

Enantiomeric Pairs:

-

(2R,4R) and (2S,4S) are enantiomers.

-

(2R,4S) and (2S,4R) are enantiomers.

-

-

Diastereomeric Pairs:

-

(2R,4R) is a diastereomer of (2R,4S) and (2S,4R).

-

(2S,4S) is a diastereomer of (2R,4S) and (2S,4R).

-

The diagram below, generated using Graphviz, illustrates these fundamental relationships.

Caption: Stereochemical relationships between the isomers of this compound.

Physicochemical Properties

While enantiomers share most physical properties, diastereomers do not.[9] This distinction is the cornerstone of their separation.

| Property | (2R,4R)-Isomer | (2S,4S)-Isomer | (2R,4S)-Isomer | (2S,4R)-Isomer |

| Molecular Formula | C₇H₁₆O₂[17] | C₇H₁₆O₂ | C₇H₁₆O₂[18] | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol [17] | 132.20 g/mol | 132.20 g/mol | 132.20 g/mol |

| Boiling Point | Different | Different | Different | Different |

| Solubility | Different | Different | Different | Different |

| Specific Rotation [α] | Equal & Opposite | Equal & Opposite | Equal & Opposite | Equal & Opposite |

Analytical Separation of Stereoisomers: Chiral HPLC

The most effective method for separating all four stereoisomers of this compound is Chiral High-Performance Liquid Chromatography (HPLC).[10][19] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.[10][20]

Principle of Chiral HPLC

Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral stationary phase.[19] The greater the difference in the stability of these complexes, the better the separation (resolution). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful and widely used for the separation of a broad range of chiral compounds, including diols.[10][19]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust separation method for the stereoisomers of this compound.

Objective: To achieve baseline separation of the four stereoisomers.

Materials:

-

HPLC system with UV or Refractive Index (RI) detector.

-

Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

-

HPLC-grade n-hexane.

-

HPLC-grade 2-propanol (IPA) or ethanol.

-

Sample mixture of this compound stereoisomers (approx. 1 mg/mL in mobile phase).

Methodology:

-

Column Selection:

-

Causality: Polysaccharide-based CSPs are chosen for their proven versatility and broad applicability in separating polar analytes like diols through hydrogen bonding and dipole-dipole interactions.[19]

-

-

Initial Mobile Phase Screening:

-

Protocol: Start with a normal-phase mobile phase, which typically provides better selectivity for this class of compounds. A common starting point is 90:10 (v/v) n-hexane/2-propanol.[19]

-

Flow Rate: Set to 1.0 mL/min.

-

Temperature: Maintain at ambient temperature (e.g., 25 °C).

-

Injection Volume: 10 µL.

-

-

Optimization of Mobile Phase:

-

Causality: The alcohol modifier (IPA) is crucial as it competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly modulates retention and selectivity.

-

Protocol: If retention is too long, increase the percentage of IPA (e.g., to 85:15 or 80:20 n-hexane/IPA). If retention is too short and peaks are unresolved, decrease the percentage of IPA (e.g., to 95:5 n-hexane/IPA).

-

-

Temperature Optimization:

-

Causality: Chiral separations are often sensitive to temperature. Lower temperatures can enhance the weak intermolecular interactions responsible for chiral recognition, potentially improving resolution.[19]

-

Protocol: If resolution is insufficient, decrease the column temperature in increments (e.g., to 15 °C or 10 °C) and re-evaluate the chromatogram.

-

-

Data Analysis:

-

Protocol: Identify the four peaks corresponding to the four stereoisomers. The separation of diastereomers (e.g., the (2R,4R) and (2R,4S) pair) is typically easier than the separation of enantiomers. The final optimized method should show four distinct, well-resolved peaks.

-

The following workflow diagram visualizes the Chiral HPLC method development process.

Caption: Workflow for Chiral HPLC method development.

Characterization: Polarimetry

Once separated, polarimetry is the definitive technique to distinguish between enantiomers.[21][22] Chiral molecules are optically active, meaning they rotate the plane of polarized light.[23]

-

Enantiomers rotate light by equal magnitudes but in opposite directions.[24]

-

One enantiomer will be dextrorotatory (+), rotating light clockwise, while its mirror image will be levorotatory (-), rotating it counter-clockwise.[8][21]

-

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[24]

-

Diastereomers will have different, unrelated optical rotation values.

Experimental Protocol: Measuring Optical Rotation

Objective: To determine the specific rotation of a purified stereoisomer.

Materials:

-

Polarimeter.[23]

-

Polarimeter cell (typically 1 dm length).

-

Purified sample of a this compound stereoisomer.

-

High-purity solvent (e.g., ethanol or chloroform).

Methodology:

-

Sample Preparation: Accurately prepare a solution of the purified isomer at a known concentration (c), typically in g/mL.

-

Instrument Blank: Fill the polarimeter cell with the pure solvent and zero the instrument.

-

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).[21]

-

Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant for a chiral compound and is calculated using the Biot equation:[21][23]

[α] = α / (l × c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

The sign of the calculated specific rotation (+ or -) definitively characterizes the enantiomer.

Caption: Simplified schematic of a polarimeter's operation.

Note on Other Spectroscopic Techniques

It is important to note that some common spectroscopic techniques are not suitable for distinguishing all types of stereoisomers. Infrared (IR) spectroscopy, for example, is generally not reliable for differentiating between stereoisomers because they have the same functional groups and bond vibrations, resulting in nearly identical IR spectra.[25] While Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish diastereomers, distinguishing enantiomers requires the use of a chiral solvating agent or chiral derivatizing agent to induce a chemical shift difference.

Conclusion

The four stereoisomers of this compound present a classic and instructive case study in stereochemistry. A thorough understanding of their enantiomeric and diastereomeric relationships is paramount for any application in stereoselective synthesis or pharmacology. This guide has detailed the theoretical framework for identifying and naming these isomers and has provided robust, practical protocols for their separation and characterization. The combination of Chiral HPLC for separation and polarimetry for the definitive identification of enantiomers provides a self-validating system for the complete analysis of this compound's stereochemical landscape, empowering researchers to proceed with confidence in their development and quality control workflows.

References

- 1. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methyl-2,4-hexanediol [webbook.nist.gov]

- 3. reddit.com [reddit.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Enantiomers and Diastereomers [sites.science.oregonstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. Diastereomer - Wikipedia [en.wikipedia.org]

- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 13. myheplus.com [myheplus.com]

- 14. m.youtube.com [m.youtube.com]

- 15. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. (2R,4R)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. vernier.com [vernier.com]

- 22. pacificbiolabs.com [pacificbiolabs.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. youtube.com [youtube.com]

Spectroscopic Unveiling of 5-Methylhexane-2,4-diol: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-methylhexane-2,4-diol. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile of the molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of diols.

Introduction

This compound, with the molecular formula C₇H₁₆O₂, is a chiral diol whose structural nuances can be effectively mapped using a suite of spectroscopic techniques. The strategic placement of hydroxyl groups and the presence of a methyl branch create a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential building block in organic synthesis. This guide will systematically dissect the predicted NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Experimental Protocol: NMR Data Acquisition (Predicted)

A standard protocol for acquiring the NMR spectra of this compound would involve the following steps:

-

Sample Preparation: A ~5-10 mg sample of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Key parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be conducted to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on the electronegativity of the hydroxyl groups and the expected splitting patterns are derived from the n+1 rule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H1 (CH₃) | ~1.2 | Doublet | 3H |

| H2 (CHOH) | ~3.8 - 4.2 | Multiplet | 1H |

| H3 (CH₂) | ~1.5 - 1.7 | Multiplet | 2H |

| H4 (CHOH) | ~3.6 - 4.0 | Multiplet | 1H |

| H5 (CH) | ~1.8 | Multiplet | 1H |

| H6, H7 (CH(CH₃)₂) | ~0.9 | Doublet | 6H |

| OH (at C2 and C4) | ~2.0 - 4.0 (variable) | Broad Singlet | 2H |

Interpretation and Causality:

-

The protons on the carbons bearing the hydroxyl groups (H2 and H4) are expected to be the most deshielded due to the electronegativity of the oxygen atoms, hence their downfield chemical shifts.[1]

-

The methyl group at C1 (H1) appears as a doublet due to coupling with the adjacent H2 proton.

-

The two methyl groups at the isopropyl moiety (H6 and H7) are diastereotopic and may appear as two separate doublets, though they are predicted here as a single doublet for simplicity, coupling with the H5 proton.

-

The methylene protons (H3) are diastereotopic and will likely appear as a complex multiplet due to coupling with both H2 and H4.

-

The hydroxyl protons typically appear as broad singlets and their chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[1] A D₂O shake experiment would confirm their assignment by causing their signals to disappear.[1]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is presented below. The chemical shifts are estimated based on the presence of the electron-withdrawing hydroxyl groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~23 |

| C2 (CHOH) | ~68 |

| C3 (CH₂) | ~45 |

| C4 (CHOH) | ~72 |

| C5 (CH) | ~35 |

| C6, C7 (CH(CH₃)₂) | ~18, ~19 |

Interpretation and Causality:

-

The carbons directly attached to the hydroxyl groups (C2 and C4) are significantly deshielded and appear in the 50-80 ppm range, which is characteristic of alcohols.[2]

-

The remaining aliphatic carbons appear in the upfield region of the spectrum. The two methyl carbons of the isopropyl group (C6 and C7) are non-equivalent and are expected to have slightly different chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: IR Data Acquisition (Predicted)

A typical procedure for obtaining the IR spectrum would be:

-

Sample Preparation: A small drop of neat this compound would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.

Predicted IR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| C-O Stretch | 1050 - 1150 | Strong |

Interpretation and Causality:

-

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. In a condensed phase, extensive hydrogen bonding causes this peak to be very broad and intense, appearing in the 3200-3500 cm⁻¹ region.[2]

-

The strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain.

-

The C-O stretching vibration for secondary alcohols typically appears as a strong band in the 1050-1150 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition (Predicted)

A standard electron ionization (EI) mass spectrum would be obtained as follows:

-

Sample Introduction: A small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: The molecules would be bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions would be accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Fragmentation Pathway |

| 132 | [C₇H₁₆O₂]⁺˙ (Molecular Ion, M⁺˙) | - |

| 114 | [M - H₂O]⁺˙ | Dehydration |

| 99 | [M - H₂O - CH₃]⁺ | Dehydration followed by loss of a methyl radical |

| 87 | [M - C₃H₇]⁺ | α-cleavage at C4-C5 |

| 73 | [CH(OH)CH(CH₃)₂]⁺ | α-cleavage at C2-C3 |

| 45 | [CH₃CHOH]⁺ | α-cleavage at C2-C3 |

| 43 | [CH(CH₃)₂]⁺ | Cleavage of isopropyl group |

Interpretation and Causality:

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 132 would likely be of low intensity or even absent, which is common for alcohols due to their facile fragmentation.

-

Dehydration ([M - H₂O]⁺˙): A peak at m/z 114, corresponding to the loss of a water molecule, is a very common fragmentation pathway for alcohols.[3]

-

α-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group, is a major fragmentation pathway for alcohols because it leads to the formation of a resonance-stabilized oxonium ion.[3][4]

-

Cleavage between C2 and C3 would lead to fragments at m/z 45 and m/z 73.

-

Cleavage between C4 and C5 would result in a fragment at m/z 87.

-

-

Other Fragments: The peak at m/z 43 is a very common fragment in mass spectrometry and corresponds to the stable isopropyl cation.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a detailed, albeit predicted, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, we have constructed a comprehensive spectral profile that can serve as a valuable reference for the identification and characterization of this compound. The predicted data, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, offer a robust framework for interpreting experimental results when they become available. This in-depth guide underscores the power of spectroscopic methods in elucidating the intricate structural details of organic molecules, a cornerstone of modern chemical research and development.

References

An In-depth Technical Guide to the Synthesis of 5-Methylhexane-2,4-diol from 5-Methylhexane-2,4-dione

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical reduction of 5-methylhexane-2,4-dione to synthesize 5-methylhexane-2,4-diol. This document delves into the core principles of relevant reduction methodologies, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and efficient synthesis.

Introduction: The Significance of Diols and the Synthetic Challenge

This compound is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms.[1][2] Diols are valuable building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including pharmaceuticals, polymers, and other specialty chemicals.[3] The synthesis of diols from diketones is a fundamental transformation in organic chemistry, often accomplished through the reduction of the carbonyl groups.[3]

The primary challenge in the reduction of a dione such as 5-methylhexane-2,4-dione lies in achieving high yields and, in many applications, controlling the stereochemistry of the resulting diol. The choice of reducing agent and reaction conditions are paramount in overcoming these challenges. This guide will focus on two of the most common and effective methods for this transformation: reduction with sodium borohydride and catalytic hydrogenation.

Strategic Approaches to the Reduction of 5-Methylhexane-2,4-dione

The conversion of the two ketone functionalities in 5-methylhexane-2,4-dione to hydroxyl groups can be achieved through various reductive pathways. The selection of a specific method is often dictated by factors such as desired stereoselectivity, scalability, cost, and safety considerations.

Chemical Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a versatile and mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[4][5] Its selectivity for carbonyl groups in the presence of other functional groups like esters and amides makes it a preferred choice in many synthetic applications.[4]

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[5][6] This initial attack forms an alkoxide intermediate. Subsequent protonation, typically during an acidic workup, yields the final alcohol product.[6][7] For a dione, this process occurs at both carbonyl centers.

Causality in Experimental Choices:

-

Solvent: Protic solvents like methanol or ethanol are commonly used. They serve to solubilize the reactants and also act as a proton source for the final protonation step.[6]

-

Temperature: The reaction is often initiated at a reduced temperature (e.g., in an ice bath) to control the initial exothermic reaction rate and is then allowed to proceed at room temperature.[8][9]

-

Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of a ketone.[7][10] However, in practice, a molar excess of the reducing agent is often used to ensure complete conversion of the diketone.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen gas (H₂) across the carbonyl double bonds in the presence of a metal catalyst.[11] This method is widely used in industrial processes due to its high efficiency and the fact that the only byproduct is typically the reduced product itself, leading to cleaner reactions.

Mechanism of Action: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface, where the H-H bond is weakened. The diketone also adsorbs onto the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the carbonyl carbons.[11]

Causality in Experimental Choices:

-

Catalyst: Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and Raney nickel.[11][12] The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity.

-

Solvent: Acetic acid is a common solvent for the catalytic hydrogenation of diketones.[13]

-

Pressure and Temperature: The reaction is typically carried out under pressure in a specialized apparatus to ensure a sufficient concentration of dissolved hydrogen. The temperature can be adjusted to control the reaction rate.[13]

Experimental Protocol: Sodium Borohydride Reduction

This section provides a detailed, step-by-step methodology for the synthesis of this compound using sodium borohydride.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount |

| 5-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | 10.0 g (78.0 mmol) |

| Sodium Borohydride | NaBH₄ | 37.83 | 3.5 g (92.5 mmol) |

| Methanol | CH₃OH | 32.04 | 100 mL |

| 6M Hydrochloric Acid | HCl | 36.46 | ~30 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | 3 x 50 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 5-methylhexane-2,4-dione in 100 mL of methanol.[9] Place the flask in an ice-water bath to cool the solution to approximately 0-5 °C.

-

Addition of Reducing Agent: While stirring the solution, slowly add 3.5 g of sodium borohydride in small portions.[8][9] Control the rate of addition to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.[14]

-

Quenching the Reaction: Carefully and slowly add 6M hydrochloric acid dropwise to the reaction mixture to neutralize the excess sodium borohydride and protonate the alkoxide intermediate.[7] Continue adding acid until the solution is acidic (test with litmus paper) and gas evolution ceases.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three 50 mL portions of dichloromethane.[14] Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by fractional distillation or column chromatography to obtain the pure diol.[8][15]

Visualization of the Process

Reaction Mechanism

Caption: Simplified mechanism of dione reduction by NaBH₄.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound from its corresponding dione is a robust and well-established transformation. The choice between chemical reduction with agents like sodium borohydride and catalytic hydrogenation depends on the specific requirements of the synthesis, including scale, cost, and desired stereochemical outcome. The detailed protocol provided herein for the sodium borohydride reduction offers a reliable method for laboratory-scale synthesis.

Future research in this area may focus on the development of more stereoselective reduction methods, potentially employing chiral catalysts or reagents to control the formation of specific diastereomers of the diol. Additionally, the exploration of greener and more sustainable reduction methodologies, such as biocatalysis, could offer environmentally friendly alternatives to traditional chemical reductions.

References

- 1. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,4S)-5-methylhexane-2,4-diol | C7H16O2 | CID 7061179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. webassign.net [webassign.net]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]

Chiral Synthesis of (2R,4R)-5-Methylhexane-2,4-diol: An In-Depth Technical Guide

Introduction: The Significance of Stereodefined 1,3-Diols

The (2R,4R)-5-Methylhexane-2,4-diol is a chiral building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry is crucial for the biological activity of the final products. The synthesis of such stereochemically pure 1,3-diols is a challenging task due to the presence of two stereocenters, which can lead to the formation of four possible stereoisomers. This guide provides a comprehensive overview of a robust and highly selective synthetic route to (2R,4R)-5-Methylhexane-2,4-diol, focusing on the principles of asymmetric catalysis and diastereoselective reduction. We will delve into the causality behind the experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approach: A Two-Stage Asymmetric Synthesis

The most effective and modular approach to the synthesis of (2R,4R)-5-Methylhexane-2,4-diol involves a two-stage process:

-

Asymmetric Aldol Reaction: The first stage establishes the initial stereocenter at the C4 position through an organocatalyzed asymmetric aldol reaction between isobutyraldehyde and acetone. This reaction is designed to produce the (R)-enantiomer of the resulting β-hydroxy ketone, (4R)-4-hydroxy-5-methylhexan-2-one, with high enantiomeric excess.

-

Diastereoselective Reduction: The second stage involves the diastereoselective reduction of the ketone functionality in (4R)-4-hydroxy-5-methylhexan-2-one to generate the second stereocenter at the C2 position. The key to obtaining the desired (2R,4R) syn-diol is the use of a chelation-controlled reduction strategy, specifically the Narasaka-Prasad reduction.

This two-step approach allows for precise control over the stereochemistry at each center, leading to the desired (2R,4R) stereoisomer in high purity.

Part 1: Asymmetric Aldol Reaction for the Synthesis of (4R)-4-hydroxy-5-methylhexan-2-one

The foundation of this chiral synthesis lies in the creation of the first stereocenter with high enantiopurity. The use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool for asymmetric synthesis. For the aldol reaction of isobutyraldehyde and acetone, L-proline is an effective and readily available catalyst.

Causality Behind Experimental Choices:

-

Catalyst Choice (L-proline): L-proline, a naturally occurring amino acid, catalyzes the aldol reaction through an enamine-based mechanism. The stereochemistry of the proline catalyst directs the facial selectivity of the attack of the enamine on the aldehyde, leading to the formation of one enantiomer of the product in excess.

-

Solvent and Temperature: The choice of solvent and reaction temperature is critical for achieving high enantioselectivity. Aprotic solvents are generally preferred, and lower temperatures often enhance the stereochemical control of the reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

-

To a stirred solution of L-proline (10-20 mol%) in anhydrous DMSO or acetone at 0 °C is added acetone (5-10 equivalents).

-

Isobutyraldehyde (1.0 equivalent) is then added dropwise to the reaction mixture.

-

The reaction is stirred at 0 °C to room temperature for 24-48 hours, monitoring the progress by TLC or GC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (4R)-4-hydroxy-5-methylhexan-2-one.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis to validate the effectiveness of the asymmetric catalysis.

Part 2: Diastereoselective Reduction via Narasaka-Prasad Protocol

With the chiral β-hydroxy ketone in hand, the next critical step is the diastereoselective reduction of the ketone to form the syn-1,3-diol. The Narasaka-Prasad reduction is a highly effective method for achieving this transformation with excellent stereocontrol.[1]

Mechanism and Rationale for syn-Selectivity:

The high syn-selectivity of the Narasaka-Prasad reduction is a direct consequence of chelation control.[2] The reaction proceeds through the following key steps:

-

Chelate Formation: The β-hydroxy ketone reacts with a dialkylboron alkoxide, such as diethylboron methoxide (Et₂BOMe), to form a stable six-membered cyclic chelate.[3]

-

Conformational Lock: This chelation locks the molecule into a rigid chair-like conformation where the bulky substituents preferentially occupy equatorial positions to minimize steric strain.

-

Stereodirected Hydride Delivery: An external hydride source, typically sodium borohydride (NaBH₄), then attacks the carbonyl group. The hydride is delivered from the axial direction, opposite to the existing hydroxyl group, because this trajectory leads to a more stable chair-like transition state.[2] This directed attack results in the formation of the syn-diol as the major product.

In contrast, the Evans-Saksena reduction, which utilizes a different boron reagent, proceeds via an intramolecular hydride delivery, leading to the formation of the anti-diol.[1] This highlights the importance of selecting the appropriate reagent to achieve the desired stereochemical outcome.

Experimental Protocol: Narasaka-Prasad Reduction

-

A solution of (4R)-4-hydroxy-5-methylhexan-2-one (1.0 equivalent) in a mixture of THF and methanol (e.g., 4:1 v/v) is cooled to -78 °C under an inert atmosphere.

-

A solution of diethylboron methoxide (Et₂BOMe, 1.1-1.5 equivalents) in an appropriate solvent (e.g., hexane or THF) is added dropwise. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete chelate formation.

-

Sodium borohydride (NaBH₄, 1.5-2.0 equivalents) is then added portion-wise, and the reaction mixture is stirred at -78 °C for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of an acidic solution (e.g., aqueous acetic acid or hydrogen peroxide/sodium hydroxide for oxidation of the boronate ester).

-

The mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete hydrolysis of the boron complex.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield (2R,4R)-5-Methylhexane-2,4-diol.

Self-Validation: The diastereomeric ratio (dr) of the product should be determined by ¹H NMR or GC analysis of the crude reaction mixture or the purified product to confirm the high syn-selectivity of the reduction.

Data Presentation

| Step | Product | Expected Yield | Expected Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| 1. Asymmetric Aldol Reaction | (4R)-4-hydroxy-5-methylhexan-2-one | 70-90% | >95% ee |

| 2. Narasaka-Prasad Reduction | (2R,4R)-5-Methylhexane-2,4-diol | 80-95% | >95:5 dr (syn:anti) |

Conclusion

The chiral synthesis of (2R,4R)-5-Methylhexane-2,4-diol can be achieved with high stereocontrol through a well-designed two-step sequence. The initial asymmetric aldol reaction, catalyzed by L-proline, effectively sets the first stereocenter, providing the chiral β-hydroxy ketone precursor with high enantiomeric purity. The subsequent diastereoselective reduction of this intermediate using the Narasaka-Prasad protocol, which leverages the principles of chelation control, ensures the formation of the desired syn-1,3-diol with excellent diastereoselectivity. This robust and reliable synthetic strategy provides a clear and efficient pathway for accessing this valuable chiral building block, empowering further advancements in the development of novel pharmaceuticals and other bioactive molecules.

References

An In-depth Technical Guide to 5-Methylhexane-2,4-diol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexane-2,4-diol is a chiral aliphatic diol with potential applications in organic synthesis, serving as a versatile building block for more complex molecules. Its stereochemical complexity and the presence of two hydroxyl groups at positions 2 and 4 offer unique opportunities for creating specific molecular architectures, which is of particular interest in the development of new pharmaceutical agents and specialty materials. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a detailed, field-proven protocol for its synthesis, and methodologies for its characterization and purification.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Prediction | Source/Basis |

| Molecular Formula | C₇H₁₆O₂ | PubChem[1][2][3] |

| Molecular Weight | 132.20 g/mol | PubChem[1][2][3] |

| Appearance | Colorless liquid (predicted) | Based on similar aliphatic diols |

| Boiling Point | ~180-200 °C (estimated) | Extrapolated from the boiling point of its precursor, 5-methylhexane-2,4-dione (171-173 °C)[4][5] |

| Melting Point | < -20 °C (estimated) | Aliphatic diols of similar size are typically liquids at room temperature. The precursor has a melting point of -16.71 °C[5]. |

| Density | ~0.93-0.98 g/cm³ (estimated) | Based on the density of its precursor (0.93 g/cm³)[4] and other heptanediols. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone). Limited solubility in nonpolar solvents (e.g., hexane). Moderately soluble in water. | General solubility of diols. |

| Hydrogen Bond Donors | 2 | PubChem[1][2][3] |

| Hydrogen Bond Acceptors | 2 | PubChem[1][2][3] |

| Rotatable Bonds | 3 | PubChem[1][2][3] |

| LogP (estimated) | 0.77 | ChemScene[2] |

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is through the reduction of its corresponding diketone, 5-methylhexane-2,4-dione, or the hydroxy-ketone, 4-hydroxy-5-methyl-hexan-2-one. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is effective for this transformation.

Experimental Protocol: Reduction of 4-hydroxy-5-methyl-hexan-2-one

This protocol is adapted from established procedures for the reduction of ketones to diols.

Materials:

-

4-hydroxy-5-methyl-hexan-2-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sulfuric acid (10% aqueous solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (X molar equivalents, typically 1.5-2.0 eq. relative to the ketone) in anhydrous diethyl ether (150 mL) is prepared and cooled in an ice bath.

-

Addition of Ketone: A solution of 4-hydroxy-5-methyl-hexan-2-one (1 molar equivalent) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: The flask is cooled again in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of water (Y mL, where Y is the number of grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (Y mL), and then water again (3Y mL). This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate that is easy to filter.

-

Workup: The resulting suspension is filtered, and the solid residue is washed with diethyl ether (3 x 50 mL). The combined organic filtrates are washed with brine (2 x 100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of diastereomers of this compound, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of two chiral centers, leading to diastereomers. The key expected signals are:

-

-CH(OH)- protons: Two multiplets in the range of 3.5-4.5 ppm.

-

-CH₂- protons: A multiplet around 1.4-1.8 ppm.

-

-CH(CH₃)₂ proton: A multiplet around 1.6-2.0 ppm.

-

-CH₃ protons: Doublets for the methyl groups at C1 and the isopropyl group, likely in the range of 0.8-1.3 ppm.

-

-OH protons: Two broad singlets, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

-C(OH)- carbons: Two signals in the range of 60-75 ppm.

-

-CH₂- carbon: A signal around 40-50 ppm.

-

-CH(CH₃)₂ carbon: A signal around 30-40 ppm.

-

-CH₃ carbons: Three signals in the aliphatic region, typically 15-25 ppm.

IR (Infrared) Spectroscopy

The IR spectrum of this compound will be dominated by the following characteristic absorptions:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups and hydrogen bonding.

-

C-H stretch (aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show fragmentation patterns typical for aliphatic diols. The molecular ion peak (m/z = 132) may be weak or absent. Common fragmentation pathways include:

-

Loss of water (H₂O): A peak at m/z = 114.

-

Alpha-cleavage: Fragmentation adjacent to the hydroxyl groups, leading to characteristic ions.

-

Cleavage of the C-C bond between the two hydroxyl-bearing carbons.

Chromatographic Separation of Stereoisomers

Due to the presence of two stereocenters (at C2 and C4), this compound exists as a mixture of diastereomers (syn and anti) and enantiomers. The separation of these stereoisomers is crucial for applications where stereochemistry is important and can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

This is a general protocol that would require optimization for the specific stereoisomers of this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for the separation of diol enantiomers.

Mobile Phase:

-

A typical starting mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

-

The ratio of hexane to alcohol can be adjusted to optimize the separation. Increasing the alcohol content generally decreases retention time.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound mixture in the mobile phase.

-

Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

-

Detection: Monitor the elution of the stereoisomers using a UV detector (wavelength will depend on whether the diol is derivatized; underivatized aliphatic diols have poor UV absorbance, so refractive index detection may be necessary).

-

Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the stereoisomers.

Caption: General workflow for chiral HPLC separation of stereoisomers.

Safety and Handling

Aliphatic diols are generally considered to be of low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a valuable, albeit under-characterized, chiral building block. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and established methodologies for its characterization and purification. By leveraging the information on related compounds and standard organic chemistry techniques, researchers can confidently incorporate this versatile diol into their synthetic strategies for the development of novel molecules with potential applications in drug discovery and materials science.

References

- 1. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mcvts-nj.safeschoolssds.com [mcvts-nj.safeschoolssds.com]

- 3. This compound | C7H16O2 | CID 4914394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-methylhexane-2,4-dione (7307-03-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

A Technical Guide to the Thermochemical Landscape of 5-Methyl-2,4-Hexanediol: Bridging Data Gaps in Pharmaceutical Development

Abstract

In the landscape of pharmaceutical development and process chemistry, a comprehensive understanding of a molecule's thermodynamic properties is not merely academic—it is a cornerstone of safety, efficiency, and scalability. This technical guide addresses the thermochemical characterization of 5-methyl-2,4-hexanediol (CAS No: 54877-00-8), a molecule for which public thermochemical data is notably scarce. Rather than presenting a simple data sheet, this document provides researchers, scientists, and drug development professionals with a robust framework for both understanding the critical importance of thermochemical data and the methodologies to obtain it. We will explore the causal links between molecular structure and energy, detail gold-standard experimental protocols, and present a validated computational workflow. This guide serves as both a reference and a practical manual for generating the essential thermochemical data required for confident process design, safety assessment, and computational modeling.

Introduction: The Imperative of Thermochemical Data in a Regulated Environment

The journey of a drug candidate from laboratory discovery to commercial manufacturing is fraught with challenges, many of which are fundamentally tied to the molecule's physical and chemical properties. Thermochemical data—such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°)—are critical for several reasons:

-

Process Safety and Hazard Analysis: Exothermic or runaway reactions are a significant risk during scale-up. A precise knowledge of the enthalpy of reaction, which is derived from the enthalpies of formation of reactants and products, is essential for designing adequate cooling systems and emergency relief protocols.

-

Reaction Optimization and Yield: Thermodynamic principles govern chemical equilibrium. By understanding the Gibbs free energy of a reaction (calculated from enthalpy and entropy), chemists can predict the theoretical maximum yield and optimize conditions (temperature, pressure) to favor product formation.

-

Physical Stability and Formulation: The energetic landscape of a molecule dictates its phase behavior. Data on enthalpy of fusion and vaporization are crucial for developing stable crystalline forms, predicting solubility, and designing purification processes like distillation and sublimation.

5-Methyl-2,4-hexanediol, with its two hydroxyl groups and branched alkyl chain, presents a unique structural motif.[1][2] The presence of multiple chiral centers further complicates its energetic profile, making a thorough thermochemical evaluation indispensable before its use in scaled-up synthetic routes. The notable absence of publicly available experimental data from sources like the NIST Chemistry WebBook necessitates a foundational approach to data generation.[1]

Molecular Profile: 5-Methyl-2,4-Hexanediol

A clear understanding of the subject molecule is the first step in any analytical endeavor.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [3] |

| CAS Number | 54877-00-8 | [1] |

| IUPAC Name | 5-methylhexane-2,4-diol | [1] |

| Structure | ||

| Computed Properties | ||

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Table 1: Core molecular and computed physical properties of 5-methyl-2,4-hexanediol.

The structure contains two secondary alcohol groups and a branched iso-propyl group, which will influence its intermolecular hydrogen bonding, viscosity, and heat capacity compared to linear diols.[4]

Experimental Determination of Thermochemical Properties

In the absence of existing data, a direct experimental approach is the most authoritative method for establishing a molecule's thermochemical profile. The following protocols represent a self-validating system, where data from one experiment informs and corroborates another.

Workflow for Experimental Data Acquisition

The logical flow of experimentation ensures that each piece of data builds upon the last, providing a comprehensive and cross-validated thermochemical dataset.

Figure 1: Experimental workflow for thermochemical data acquisition.

Protocol 1: Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of formation is most accurately derived from the experimentally determined enthalpy of combustion.

-

Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is meticulously measured.

-

Methodology:

-

Sample Preparation: A pellet of approximately 1.0 g of high-purity (>99.5%) 5-methyl-2,4-hexanediol is prepared. The sample is placed in a quartz crucible.

-

Calorimeter Setup: The bomb is assembled, sealed, and pressurized with ~30 atm of pure oxygen. It is then submerged in a known volume of water in the calorimeter's insulated vessel.

-

Ignition & Measurement: The sample is ignited via an electrical fuse. The temperature of the water is recorded at precise intervals before, during, and after combustion until thermal equilibrium is reached.

-

Calibration: The energy equivalent of the calorimeter (the "bomb factor") is determined by combusting a certified standard, typically benzoic acid, under identical conditions.

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise and the energy equivalent. This value is then corrected to standard conditions to yield the standard enthalpy of combustion (ΔcH°).

-

-

Derivation of ΔfH°: The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products, CO₂(g) and H₂O(l).

-

C₇H₁₆O₂(l) + 10 O₂(g) → 7 CO₂(g) + 8 H₂O(l)

-

ΔcH° = [7 * ΔfH°(CO₂)] + [8 * ΔfH°(H₂O)] - [ΔfH°(C₇H₁₆O₂)]

-

Protocol 2: Heat Capacity (Cp) and Enthalpy of Fusion (ΔfusH°)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow associated with thermal transitions.

-

Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Methodology:

-

Sample Preparation: A small amount of sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at 10 K/min).

-

Heat Capacity (Cp): In a region with no thermal transitions, the vertical displacement of the DSC curve from the baseline is directly proportional to the sample's heat capacity. This is calibrated against a sapphire standard with a well-known Cp.

-

Enthalpy of Fusion (ΔfusH°): As the sample melts, it produces an endothermic peak. The area under this peak is integrated to determine the enthalpy of fusion. The temperature at the peak maximum is taken as the melting point (Tfus).

-

Computational Determination of Thermochemical Properties

When experimental methods are not feasible due to material scarcity, cost, or safety concerns, ab initio quantum chemical calculations provide a robust and increasingly accurate alternative.[5] This approach is particularly valuable for screening multiple candidate molecules early in development.

Workflow for Computational Data Acquisition

A multi-step computational approach is required to achieve high accuracy, balancing computational cost with the reliability of the results.

Figure 2: Computational workflow for thermochemical property prediction.

Protocol 3: Ab Initio Calculation of Gas-Phase Thermochemistry

-

Principle: This protocol uses quantum mechanics to solve the electronic Schrödinger equation, yielding the molecule's total electronic energy. Statistical mechanics is then used to calculate thermodynamic properties from the molecule's vibrational, rotational, and translational states.

-

Methodology:

-

Geometry Optimization: The three-dimensional structure of 5-methyl-2,4-hexanediol is optimized to find the lowest energy conformation. A common and efficient method is the B3LYP functional with a 6-31G* basis set.[6]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

High-Level Single-Point Energy: To achieve high accuracy, a more computationally expensive calculation is performed on the optimized geometry. Composite methods like G3 or CBS-QB3 are designed to approximate very high-level calculations and yield accurate electronic energies.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. In an atomization scheme:

-

ΔfH°(C₇H₁₆O₂, g) = E_molecule - Σ E_atoms + Σ ΔfH°(atoms) Where E represents the calculated total energies and ΔfH°(atoms) are the well-known experimental enthalpies of formation of the constituent atoms in their standard state.

-

-

Calculation of Cp and S°: The heat capacity and entropy are directly calculated from the vibrational frequencies and molecular structure using standard statistical mechanics formulae for translational, rotational, and vibrational contributions.

-

Summary of Key Thermochemical Data

While experimental data for 5-methyl-2,4-hexanediol is not publicly available, the following table presents a template for how such data, once generated through the protocols above, should be structured. For illustrative purposes, values can be estimated using group contribution methods or populated from the computational workflow.

| Thermochemical Property | Symbol | Value (Units) | Method |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | kJ/mol |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | kJ/mol |

| Standard Molar Entropy (gas) | S°(g) | To be determined | J/(mol·K) |

| Heat Capacity (liquid, 298 K) | Cp(l) | To be determined | J/(mol·K) |

| Enthalpy of Fusion | ΔfusH° | To be determined | kJ/mol |

| Enthalpy of Vaporization (298 K) | ΔvapH° | To be determined | kJ/mol |

Conclusion: A Path Forward for Data-Driven Development

The thermochemical properties of 5-methyl-2,4-hexanediol are essential for its safe and efficient application in pharmaceutical synthesis and other chemical industries. This guide has established a clear rationale and provided robust, field-proven methodologies for acquiring this critical data. By combining high-precision calorimetry and modern computational chemistry, researchers can overcome the existing data gap. This dual approach provides a self-validating system where computational results can guide experimental efforts and experimental data can be used to benchmark and refine computational models. Adopting this comprehensive strategy ensures that process development is built on a foundation of quantitative understanding, mitigating risks and paving the way for successful scale-up.

References

An In-depth Technical Guide to 5-Methylhexane-2,4-diol: From Discovery to Synthetic Applications

This guide provides a comprehensive technical overview of 5-Methylhexane-2,4-diol, a chiral diol with significant applications in chemical ecology and as a building block in stereoselective synthesis. From its initial identification as a critical component of an insect aggregation pheromone to its synthesis and potential utility in drug discovery, this document offers researchers, scientists, and drug development professionals a detailed exploration of this versatile molecule.

Discovery and Historical Context: A Pheromone's Unveiling

The story of this compound is intrinsically linked to the chemical ecology of the sawtoothed grain beetle, Oryzaephilus surinamensis, a common pest of stored grain products. Early investigations into the chemical signals governing the aggregation behavior of this insect led to the identification of a multi-component pheromone produced by male beetles. Through meticulous collection of volatiles and subsequent analysis, researchers identified a specific stereoisomer of this compound as a key constituent of this aggregation pheromone.[1][2] This discovery marked a significant step in understanding the chemical communication of O. surinamensis and opened avenues for the development of targeted pest management strategies. The specific stereochemistry of the naturally occurring pheromone component was later determined to be crucial for its biological activity.

Physicochemical Properties and Stereoisomerism

This compound is a chiral aliphatic diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[3] The presence of two stereocenters at positions 2 and 4 gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The physical and biological properties of these stereoisomers can vary significantly, underscoring the importance of stereocontrolled synthesis in both research and commercial applications.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 54877-00-8 (for the mixture of stereoisomers) |

| Boiling Point | 199.5 °C at 760 mmHg (for the related 4-hydroxy-5-methyl-2-hexanone)[4] |

| LogP | 0.98240 (for the related 4-hydroxy-5-methyl-2-hexanone)[4] |

Synthesis of this compound: A Stereoselective Approach

The synthesis of this compound, particularly in its stereochemically pure forms, is a key challenge for its practical application. A common and effective method involves the reduction of the corresponding β-hydroxy ketone, 4-hydroxy-5-methyl-hexan-2-one.

Synthesis of the Precursor: 4-Hydroxy-5-methyl-hexan-2-one

The precursor, 4-hydroxy-5-methyl-hexan-2-one, can be synthesized via an aldol condensation reaction between isobutyraldehyde and acetone.[5] The use of chiral catalysts can facilitate the enantioselective synthesis of this precursor, which is crucial for obtaining the desired stereoisomer of the final diol.[6]

Experimental Protocol: Synthesis of 4-Hydroxy-5-methyl-hexan-2-one

Causality: This aldol condensation reaction forms the carbon-carbon bond necessary to construct the backbone of the target molecule. The use of a base or acid catalyst facilitates the enolate formation from acetone, which then attacks the electrophilic carbonyl carbon of isobutyraldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of isobutyraldehyde (1.0 eq) in acetone (acting as both reactant and solvent), a catalytic amount of a suitable base (e.g., NaOH or KOH) is added at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Work-up: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the catalyst. The excess acetone is removed under reduced pressure.

-

Purification: The crude product is then purified by fractional distillation under reduced pressure to yield 4-hydroxy-5-methyl-hexan-2-one.

Reduction to this compound

The reduction of the keto group in 4-hydroxy-5-methyl-hexan-2-one to a hydroxyl group yields this compound. The choice of reducing agent and reaction conditions determines the stereochemical outcome of this step. For a non-stereoselective synthesis, a strong reducing agent like lithium aluminum hydride (LiAlH₄) can be employed.[7]

Experimental Protocol: Synthesis of this compound

Causality: Lithium aluminum hydride is a powerful nucleophilic reducing agent that donates a hydride ion to the electrophilic carbonyl carbon of the ketone, which upon acidic work-up, is protonated to form the secondary alcohol.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-hydroxy-5-methyl-hexan-2-one (1.0 eq) in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran is added dropwise to a stirred suspension of lithium aluminum hydride (a slight excess) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction is monitored by TLC or GC until the starting material is completely consumed.

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Purification: The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., MgSO₄). The solvent is then removed under reduced pressure, and the crude this compound can be purified by distillation or column chromatography.

Caption: Synthetic pathway to this compound.

Analytical Characterization